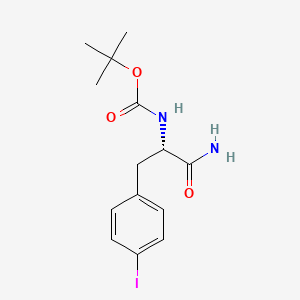
4-methoxy-N,N-Dimethylcathinone (hydrochloride)
Vue d'ensemble
Description
4-methoxy-N,N-Dimethylcathinone (hydrochloride) is a substituted cathinone with psychoactive actions . It is an analog of methedrone, differing by the presence of a second aminomethyl group . Its biological and toxicological properties have not been evaluated .
Molecular Structure Analysis
The molecular formula of 4-methoxy-N,N-Dimethylcathinone (hydrochloride) is C12H17NO2 • HCl . The molecular weight is 243.7 . The SMILES representation is COC1=CC=C (C (C ©N ©C)=O)C=C1.Cl .Physical And Chemical Properties Analysis
4-methoxy-N,N-Dimethylcathinone (hydrochloride) is a crystalline solid . It has a solubility of 1.25 mg/ml in DMF, 3 mg/ml in DMSO, 3 mg/ml in Ethanol, and 10 mg/ml in PBS (pH 7.2) .Applications De Recherche Scientifique
Analytical Reference Standard
4-methoxy-N,N-Dimethylcathinone (hydrochloride) is used as an analytical reference standard . This means it can be used in laboratories to calibrate instruments, validate methods, and ensure the accuracy of tests .
Forensic Applications
This compound is also used in forensic applications . It can be used to identify and quantify the presence of the compound in samples, which can be useful in legal cases involving the use or possession of this substance .
Toxicology Studies
4-methoxy-N,N-Dimethylcathinone (hydrochloride) can be used in toxicology studies . Researchers can study the effects of this compound on the body, including its toxicity and potential health risks .
Pharmacological Research
This compound can be used in pharmacological research . Scientists can study its effects on the brain and nervous system, and how it interacts with various receptors and neurotransmitters .
Development of New Drugs
Research into the properties and effects of 4-methoxy-N,N-Dimethylcathinone (hydrochloride) could potentially lead to the development of new drugs . For example, it could be used to develop new treatments for mental health disorders or neurological conditions .
Study of Drug Abuse
As a psychoactive substance, 4-methoxy-N,N-Dimethylcathinone (hydrochloride) can be used in studies of drug abuse . Researchers can use it to better understand the effects of these types of substances on the brain and behavior, and to develop strategies for prevention and treatment .
Safety and Hazards
Mécanisme D'action
Target of Action
4-methoxy-N,N-Dimethylcathinone (hydrochloride), also known as DR3CC47DAT , is a substituted cathinone . Cathinones are a sub-category of amphetamines, which act primarily as central nervous system stimulants. They target the monoamine transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT) .
Mode of Action
The compound interacts with its targets by promoting monoamine release via DAT over SERT . This interaction leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in prolonged signal transmission.
Biochemical Pathways
It is known that cathinones generally affect the monoaminergic system, influencing the reuptake of dopamine, serotonin, and norepinephrine . This leads to an accumulation of these neurotransmitters in the brain, causing increased neuronal activity.
Pharmacokinetics
It is structurally related to methedrone, a psychoactive compound that has been reported to be metabolized via n-demethylation, reduction of the β-ketone group, and hydroxylation of the 3′- or 4′-methyl group of the phenyl ring . These metabolic processes can affect the bioavailability of the compound.
Result of Action
It is known that the compound has psychoactive actions, similar to other cathinones . The increase in neurotransmitter levels in the brain can lead to heightened alertness, increased energy, elevated mood, and potential toxicity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 4-methoxy-N,N-Dimethylcathinone (hydrochloride). For instance, the compound’s solubility can be affected by the pH of the environment, which can influence its absorption and distribution . .
Propriétés
IUPAC Name |
2-(dimethylamino)-1-(4-methoxyphenyl)propan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-9(13(2)3)12(14)10-5-7-11(15-4)8-6-10;/h5-9H,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYJRDVVNSUBJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)OC)N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101344446 | |
| Record name | 4-Methoxy-N,N-dimethylcathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101344446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1089307-23-2 | |
| Record name | 4-Methoxy-N,N-dimethylcathinone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1089307232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methoxy-N,N-dimethylcathinone hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101344446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHOXY-N,N-DIMETHYLCATHINONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR3CC47DAT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-4-[4-(3-chloropropyl)piperazin-1-yl]quinoline](/img/structure/B590853.png)

![3-Biphenyl-4-yl-3H-benzo[f]chromylium perchlorate](/img/structure/B590858.png)



![2,7-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B590869.png)
![6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester](/img/structure/B590870.png)


